molecular formula C22H18FN3O2S2 B2392340 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 1260928-17-3

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No. B2392340
M. Wt: 439.52
InChI Key: QBCJGFIGLQJDFC-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule, likely used in scientific research1. However, the specific details about its use and applications are not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources.


Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds structurally related to thieno[3,2-d]pyrimidin-2-yl derivatives have been utilized in the radiosynthesis of selective radioligands for imaging translocator protein (18 kDa) with positron emission tomography (PET), showcasing their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Dual Inhibition in Cancer Therapy

Another study highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, indicating their promise in cancer therapy due to their potent inhibitory activities (Gangjee et al., 2008).

Molecular Structure and Docking Studies

Research on molecules with thieno[3,2-d]pyrimidine structures has also included quantum chemical insight into their molecular structure, natural bond orbital analysis, and molecular docking, particularly for antiviral properties against SARS-CoV-2, demonstrating the application in the design of antiviral drugs (Mary et al., 2020).

Crystal Structure Analysis

The crystal structures of molecules containing diaminopyrimidin-2-yl sulfanyl acetamide have been investigated, providing foundational knowledge on molecular conformations and interactions that could inform drug design and synthesis strategies (Subasri et al., 2017).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results.


Future Directions

The future directions or potential applications of this compound are not specified in the available resources.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to specific scientific literature or databases dedicated to chemical compounds.


properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-8-14(2)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCJGFIGLQJDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

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